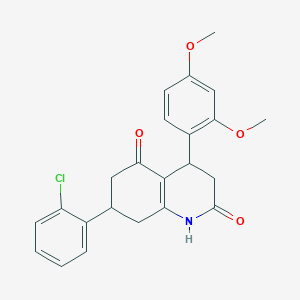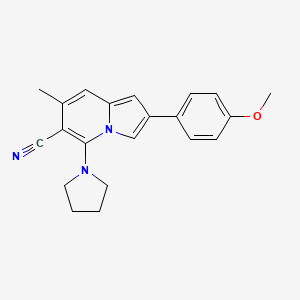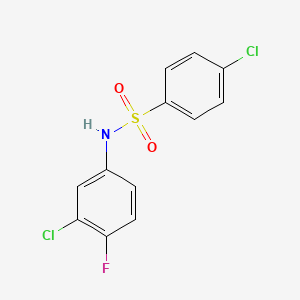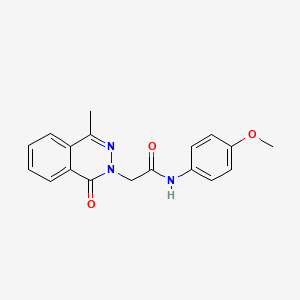
7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction The compound "7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" is a member of the quinoline and quinolinedione family. Quinoline derivatives are known for their wide range of biological activities and have been studied extensively in medicinal chemistry.
Synthesis Analysis The synthesis of quinoline derivatives typically involves multicomponent reactions, cyclization, and condensation steps. While specific synthesis pathways for this compound are not directly reported, similar compounds have been synthesized using techniques such as the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic or basic conditions.
Molecular Structure Analysis The structure of quinoline derivatives is characterized by a bicyclic ring system combining a benzene ring and a pyridine ring. The molecular structure is often determined using techniques such as X-ray crystallography, which reveals the atomic and molecular arrangement of the compound. The presence of chlorophenyl and dimethoxyphenyl groups attached to the quinolinedione core can influence the electronic distribution and steric configuration, affecting the compound's reactivity and interactions.
Chemical Reactions and Properties Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on both the benzene and pyridine rings. The presence of electron-donating and electron-withdrawing groups, such as dimethoxyphenyl and chlorophenyl, respectively, can significantly alter the compound's reactivity.
Physical Properties Analysis The physical properties of quinoline derivatives, including melting point, boiling point, and solubility, are influenced by their molecular structure. The introduction of alkyl or alkoxy groups can affect the compound's hydrophobicity and solubility in organic solvents or water.
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and photostability, are determined by the structure of the quinoline core and the substituent groups attached to it. The electronic effects of substituents like chlorophenyl and dimethoxyphenyl impact the compound's chemical behavior, including its interaction with biological targets.
References for further details:
- (Wang et al., 2009)
- (S. Phillips & R. Castle, 1980)
- (M. Kadela et al., 2016)
- (Xiang-Shan Wang et al., 2004)
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-28-14-7-8-16(21(11-14)29-2)17-12-22(27)25-19-9-13(10-20(26)23(17)19)15-5-3-4-6-18(15)24/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKGTDWFVFPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)




![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)
![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)
![2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)
![2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)
![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)
![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)
![3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5604836.png)